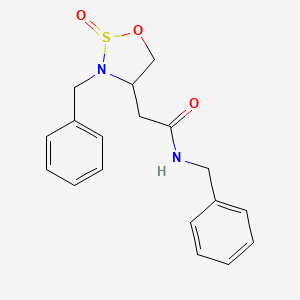![molecular formula C10H8BrClN2O2S B5610406 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 5510-12-3](/img/structure/B5610406.png)
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related imidazole derivatives often involves multi-step reactions that include halogenation, sulfonation, and the use of catalysts to achieve the desired structural features. For example, the Sandmeyer type reaction demonstrates the transformation of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, showcasing a method for introducing bromine into the imidazole ring (Lobana, Sultana, & Butcher, 2011).
Molecular Structure Analysis
Imidazole derivatives exhibit a wide range of molecular structures, often determined by the nature of substitutions on the imidazole ring. X-ray crystallography studies provide insights into the spatial arrangement of atoms within these molecules, revealing how different substituents influence the overall geometry. For instance, docking studies and the crystal structure analysis of tetrazole derivatives have shown the impact of substitutions on the molecular configuration and potential interactions with biological targets (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, reflecting their chemical properties. They can act as ligands in coordination chemistry, engage in nucleophilic substitution reactions, and undergo electrophilic addition reactions. The versatility of these molecules is highlighted by their reactivity towards different chemical agents, leading to a wide array of products with potential applications in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of halogen atoms and sulfonamide groups can significantly affect these properties, making them more soluble in certain solvents or altering their phase transition temperatures.
Chemical Properties Analysis
The chemical behavior of "1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole" and related compounds is characterized by their ability to undergo reactions typical of imidazoles, such as deprotonation, alkylation, and sulfonation. These reactions are central to the compound's utility in synthesis and its functionalization for specific applications. For example, the use of imidazole-based reagents in diazotransfer reactions highlights the chemical versatility of these molecules (Goddard-Borger & Stick, 2007).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2S/c1-7-13-4-5-14(7)17(15,16)10-3-2-8(12)6-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFYZJRZOAVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350637 |
Source


|
| Record name | ZINC00051700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5510-12-3 |
Source


|
| Record name | ZINC00051700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5610353.png)

![ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5610378.png)
![3-[4-(3-methylphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5610379.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5610384.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5610399.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)